2-Bromo-5-methoxyisonicotinonitrile
Overview
Description
2-Bromo-5-methoxyisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitrile derivatives. It is a white to off-white crystalline powder used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxyisonicotinonitrile typically involves the bromination of 5-methoxyisonicotinonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxyisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
2-Bromo-5-methoxyisonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxy-4-pyridinecarbonitrile
- 2-Bromo-5-methoxyisonicotinic acid
- 2-Bromo-5-methoxyisonicotinamide
Uniqueness
2-Bromo-5-methoxyisonicotinonitrile is unique due to its specific substitution pattern on the isonicotinonitrile ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-methoxypyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHONNNSBSHOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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